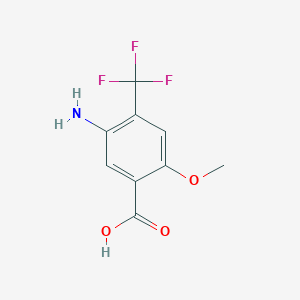

5-Amino-2-methoxy-4-trifluoromethyl benzoic acid

Description

5-Amino-2-methoxy-4-trifluoromethyl benzoic acid is a substituted benzoic acid derivative characterized by an amino group at position 5, a methoxy group at position 2, and a trifluoromethyl (-CF₃) group at position 4. This compound combines functional groups that influence its physicochemical properties, biological activity, and industrial applications. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the amino and methoxy groups contribute to hydrogen bonding and solubility modulation. Such structural features make it a candidate for pharmaceutical development, particularly in drug design targeting enzymes or receptors sensitive to aromatic and fluorinated motifs .

Properties

IUPAC Name |

5-amino-2-methoxy-4-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NO3/c1-16-7-3-5(9(10,11)12)6(13)2-4(7)8(14)15/h2-3H,13H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUAAFPGOXLHFMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C(=O)O)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-methoxy-4-trifluoromethyl benzoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

Nitration: Introduction of a nitro group to the aromatic ring.

Reduction: Conversion of the nitro group to an amino group.

Methoxylation: Introduction of the methoxy group.

Trifluoromethylation: Introduction of the trifluoromethyl group.

Each step requires specific reaction conditions, such as the use of catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-methoxy-4-trifluoromethyl benzoic acid can undergo various chemical reactions, including:

Oxidation: Conversion of the amino group to a nitro group or other oxidized forms.

Reduction: Reduction of the carboxylic acid group to an alcohol.

Substitution: Replacement of the methoxy or trifluoromethyl groups with other functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic reagents such as sodium methoxide or Grignard reagents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Scientific Research Applications

5-Amino-2-methoxy-4-trifluoromethyl benzoic acid has diverse applications across several scientific domains:

Medicinal Chemistry

- Drug Development : The compound is utilized as a building block in synthesizing pharmaceuticals, particularly those targeting metabolic pathways influenced by fluorinated compounds. The trifluoromethyl group enhances lipophilicity and metabolic stability, improving drug efficacy.

Biochemical Research

- Enzyme Interactions : It serves as a probe in biochemical assays to study enzyme activities. The amino group can form hydrogen bonds with enzyme active sites, facilitating interaction studies.

Material Science

- Fluorinated Polymers : The compound is used in producing specialty chemicals, including fluorinated polymers that exhibit unique properties such as high thermal stability and chemical resistance.

Case Studies

Several studies highlight the practical applications of this compound:

- Pharmaceutical Development : Research has demonstrated the efficacy of fluorinated benzoic acids in developing drugs for treating metabolic disorders. For instance, compounds similar to this compound have shown promise in inhibiting specific enzymes linked to disease pathways.

- Biochemical Assays : A study utilized this compound as a probe to investigate enzyme kinetics, revealing insights into substrate specificity and reaction mechanisms.

- Material Properties : Investigations into polymers incorporating this compound have shown enhanced durability and resistance to solvents, making them suitable for industrial applications.

Mechanism of Action

The mechanism of action of 5-Amino-2-methoxy-4-trifluoromethyl benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the amino and methoxy groups may modulate its reactivity and solubility. These interactions can lead to the inhibition or activation of biological pathways, resulting in various therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Benzoic Acid Derivatives

Structural and Functional Group Analysis

The table below compares key structural features of 5-amino-2-methoxy-4-trifluoromethyl benzoic acid with analogous compounds:

| Compound Name | Substituents (Positions) | Key Functional Groups |

|---|---|---|

| 5-Amino-2-methoxy-4-trifluoromethyl BA | 5-NH₂, 2-OCH₃, 4-CF₃ | Amino, methoxy, trifluoromethyl |

| 4-Amino-2-fluoro-5-methoxy BA | 4-NH₂, 2-F, 5-OCH₃ | Amino, fluoro, methoxy |

| Benzoic acid (unsubstituted) | None | Carboxylic acid |

| BAY 60-2770 | 4-CF₃ (in biphenyl structure) | Trifluoromethyl, biphenyl, ether |

- Positional Effects: The trifluoromethyl group at position 4 in the target compound increases steric bulk and electron-withdrawing effects compared to the fluoro group in 4-amino-2-fluoro-5-methoxy benzoic acid .

Physicochemical Properties

- Lipophilicity: The trifluoromethyl group significantly increases hydrophobicity (logP ~2.8 estimated), comparable to BAY 60-2770 but higher than 4-amino-2-fluoro-5-methoxy benzoic acid (logP ~1.5) .

- Extraction Efficiency: Substituted benzoic acids with higher distribution coefficients (m) extract faster in emulsion liquid membranes. The trifluoromethyl group likely enhances m, but the polar amino group may reduce membrane phase solubility compared to simpler derivatives like p-hydroxy benzoic acid .

Biological Activity

5-Amino-2-methoxy-4-trifluoromethyl benzoic acid is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

- Molecular Formula : C10H9F3N2O2

- Molecular Weight : 248.19 g/mol

- CAS Number : 1427503-11-4

1. Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. A study found that derivatives of benzoic acid, including this compound, showed significant inhibition against various bacterial strains, suggesting its potential as a lead compound in antibiotic development.

2. Anticancer Potential

The anticancer activity of this compound has been evaluated in several studies. For instance, it demonstrated cytotoxic effects against human cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values ranged from 10 µM to 30 µM, indicating moderate potency compared to established chemotherapeutics like doxorubicin .

3. Anti-inflammatory Effects

In vitro studies have suggested that this compound may possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This activity is crucial for developing treatments for inflammatory diseases.

The mechanism through which this compound exerts its biological effects is not fully elucidated. However, it is believed to interact with specific molecular targets such as enzymes involved in metabolic pathways and cellular signaling processes. For instance, the compound may inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation and tumor growth .

Case Study: Anticancer Activity

A study assessed the effects of various derivatives of benzoic acid on cancer cell proliferation. The results indicated that compounds similar to this compound exhibited significant growth inhibition in MCF-7 cells with an IC50 value of approximately 15 µM. This highlights the potential for developing new anticancer agents based on this scaffold .

Research Findings Summary

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-amino-2-methoxy-4-trifluoromethyl benzoic acid, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : A multi-step synthesis starting from substituted benzoic acid derivatives (e.g., halogenation, methoxylation, and trifluoromethylation) is commonly employed. For example, highlights the use of pyridine-based intermediates for trifluoromethyl group introduction. Reaction optimization can involve adjusting temperature (e.g., 45°C for coupling reactions as in ), solvent polarity, and catalysts like Pd for cross-coupling. Yield improvements may require careful control of stoichiometry and purification via column chromatography or recrystallization .

Q. How can spectroscopic techniques (NMR, IR) be utilized to confirm the structure of this compound?

- Methodological Answer :

- 1H NMR : Identify aromatic protons in the benzoic acid core (δ 6.5–8.5 ppm), methoxy group signals (δ ~3.8 ppm), and amino protons (if not deprotonated, δ 4–6 ppm). demonstrates the use of DMSO-d6 as a solvent for resolving complex splitting patterns.

- IR : Confirm carboxylic acid O-H stretches (~2500–3000 cm⁻¹), C=O (1700–1720 cm⁻¹), and CF3 vibrations (1100–1250 cm⁻¹) .

Q. What are the recommended safety protocols for handling this compound, given its structural analogs (e.g., halogenated benzoic acids)?

- Methodological Answer : Use PPE (gloves, lab coat, goggles) and work in a fume hood. Structural analogs like 5-amino-2-chloro-4-fluorobenzoic acid ( ) require precautions against inhalation and skin contact. Store in airtight containers away from light. For spills, neutralize with inert adsorbents and dispose of as hazardous waste .

Advanced Research Questions

Q. How do substituents (methoxy, trifluoromethyl, amino) influence the compound’s acidity and solubility, and how can these properties be experimentally determined?

- Methodological Answer :

- Acidity : The trifluoromethyl group is electron-withdrawing, enhancing carboxylic acid acidity (pKa ~2–3). Methoxy and amino groups (electron-donating) may counterbalance this effect. Potentiometric titration or computational DFT studies can quantify acidity .

- Solubility : Measure solubility in polar (water, DMSO) and non-polar solvents (hexane) via gravimetric analysis. Substituents like CF3 reduce water solubility but enhance organic solvent compatibility .

Q. What strategies can resolve contradictions in spectroscopic data during structural elucidation (e.g., unexpected splitting patterns or missing peaks)?

- Methodological Answer :

- Advanced NMR Techniques : Use 2D NMR (COSY, HSQC) to assign overlapping signals. For example, used DMSO-d6 to resolve diastereotopic protons.

- LC-MS : Confirm molecular weight and detect impurities. Services like Creative Proteomics’ LC-MS platform ( ) enable high-sensitivity analysis of degradation products or byproducts .

Q. How can this compound serve as a precursor for synthesizing coordination complexes with lanthanides, and what are the thermodynamic considerations?

- Methodological Answer : The carboxylic acid group can chelate lanthanides (e.g., Eu³⁺, Tb³⁺). Thermodynamic stability constants (log β) can be determined via UV-Vis or fluorescence titration (). Adjust pH to deprotonate the carboxylate group and optimize ligand-to-metal ratios. Studies on analogous benzoic acid derivatives () suggest synergistic effects with surfactants to enhance luminescence .

Q. What are the challenges in scaling up the synthesis of this compound while maintaining purity for pharmaceutical applications?

- Methodological Answer :

- Process Chemistry : Transition from batch to flow chemistry for exothermic steps (e.g., trifluoromethylation). Monitor intermediates via in-line IR or HPLC ( ).

- Purification : Use preparative HPLC or crystallization under controlled pH. Drug impurity standards ( ) require purity ≥98%, achievable via repeated recrystallization from ethanol/water mixtures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.